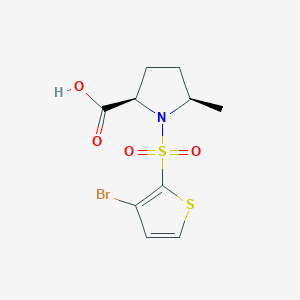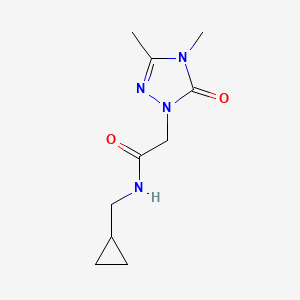
1-pyridin-2-yl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-pyridin-2-yl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine is a heterocyclic compound that features a piperazine ring substituted with pyridine and triazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-pyridin-2-yl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via nucleophilic substitution reactions using pyridine derivatives.
Attachment of the Triazole Group: The triazole ring can be formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-pyridin-2-yl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-pyridin-2-yl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of 1-pyridin-2-yl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-pyridin-2-yl-4-(1H-1,2,3-triazol-5-ylmethyl)piperazine: Similar structure but with a different triazole ring.
1-pyridin-2-yl-4-(1H-1,2,4-triazol-3-ylmethyl)piperazine: Similar structure but with a different substitution pattern on the triazole ring.
Uniqueness
1-pyridin-2-yl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyridine and triazole rings provides a versatile scaffold for further functionalization and optimization in drug design and materials science.
Propriétés
IUPAC Name |
1-pyridin-2-yl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6/c1-2-4-13-12(3-1)18-7-5-17(6-8-18)9-11-14-10-15-16-11/h1-4,10H,5-9H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFVNBRWIWAARQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC=NN2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-[2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetyl]piperidin-3-yl]acetamide](/img/structure/B6979051.png)



![2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)-N-[(4-methylsulfonylphenyl)methyl]acetamide](/img/structure/B6979073.png)
![N-(3-chloro-4,5-dimethoxyphenyl)-3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6979076.png)
![Methyl 2-[1-[(5-methyl-1,2-thiazole-3-carbonyl)amino]cyclopropyl]acetate](/img/structure/B6979088.png)
![(2S,3aS,7aS)-2-phenyl-N-[1-(1,3,5-trimethylpyrazol-4-yl)propan-2-yl]-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxamide](/img/structure/B6979101.png)
![N-[2-(2-chloro-2-fluoro-1-methylcyclopropyl)ethyl]-3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6979112.png)
![2-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B6979118.png)
![4-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B6979123.png)
![2-fluoro-6-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]benzonitrile](/img/structure/B6979125.png)
![2-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6979129.png)
![2-[1-[(2-Fluoro-3-methoxyphenyl)methylamino]ethyl]-4-methoxyphenol](/img/structure/B6979141.png)
